molecular formula C9H10F2N2O B12091370 4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide

Cat. No.: B12091370
M. Wt: 200.19 g/mol
InChI Key: AVKTXPSXNZKOJE-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of amino and fluoro groups attached to a benzamide structure, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.

Another method involves the use of 2-fluoro-4-nitrotoluene as the starting material, which undergoes potassium permanganate oxidation, methylamination, and Pd/C hydrogenation reduction reactions to yield the desired product . This method is suitable for large-scale production and offers high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents such as Pd/C to yield reduced forms of the compound.

    Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation reactions.

    Substitution: Various nucleophiles can be used to substitute the amino or fluoro groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluoro groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

4-amino-3-fluoro-N-(2-fluoroethyl)benzamide

InChI

InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)6-1-2-8(12)7(11)5-6/h1-2,5H,3-4,12H2,(H,13,14)

InChI Key

AVKTXPSXNZKOJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCF)F)N

Origin of Product

United States

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